molecular formula C16H16N2O3 B2357694 6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide CAS No. 2034469-98-0

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide

Cat. No.: B2357694
CAS No.: 2034469-98-0
M. Wt: 284.315
InChI Key: RBGLYWVWGQAUHF-UHFFFAOYSA-N
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Description

“N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is a chemical compound with the molecular formula C16H16N2O3 . It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of “N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is quite complex. It contains a phenyl group attached to a nicotinamide moiety through an amide linkage . The nicotinamide moiety is further substituted at the 6-position with a tetrahydrofuran-3-yl oxy group . The presence of multiple bonds, aromatic rings, and heterocyclic structures contribute to the complexity of the molecule .

Scientific Research Applications

Cellular Metabolism and Therapeutic Potential

  • Nicotinamide, the amide form of vitamin B3, is integral to cellular energy metabolism affecting cellular survival and death through multiple pathways, including oxidative stress modulation. Its roles in immune dysfunction, diabetes, aging-related diseases, and cancer make it a vital component for developing therapeutic strategies (Maiese, Zhao, Hou, & Shang, 2009).
  • N-phenyl nicotinamides have been identified as potent inducers of apoptosis, highlighting their potential in anticancer therapy. Structural optimization of these compounds can significantly increase their efficacy in activating caspase in cancer cells (Cai et al., 2003).

Chemical and Biological Activity

  • The synthesis and evaluation of nicotinamide derivatives reveal their antimicrobial potential against various bacterial and fungal species, indicating their significance in developing new antimicrobial agents (Patel & Shaikh, 2010).
  • Studies on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, like FK866, demonstrate how modulation of the NAD+ biosynthesis pathway can influence cancer cell metabolism, offering insights into cancer therapeutics (Tolstikov et al., 2014).

Pharmacological Applications

  • Research on nicotinamide derivatives as Na+/Ca2+ exchange inhibitors suggests potential applications in neuroprotection, particularly in conditions like hypoxia/reoxygenation-induced neuronal damage, indicating the therapeutic possibilities in neurological disorders (Iwamoto & Kita, 2006).

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(18-13-4-2-1-3-5-13)12-6-7-15(17-10-12)21-14-8-9-20-11-14/h1-7,10,14H,8-9,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGLYWVWGQAUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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